4-ethoxy-N-methyl-2-nitroaniline
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Overview
Description
It is widely used as a pesticide in the agricultural industry due to its effectiveness in controlling various pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-N-methyl-2-nitroaniline can be synthesized through a multi-step process involving nitration, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-N-methyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a pesticide.
Medicine: Investigated for its potential therapeutic properties and its effects on hemolytic anemia.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-methyl-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, influencing various biochemical pathways and cellular processes . The compound’s effects are mediated through its ability to interfere with normal cellular functions, leading to the desired pesticidal or therapeutic outcomes .
Comparison with Similar Compounds
4-Ethoxy-N-methyl-2-nitroaniline can be compared with other similar compounds such as:
4-Methoxy-2-nitroaniline: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Methoxy-4-nitroaniline: Another similar compound with different positioning of the methoxy and nitro groups.
4-Nitroaniline: A simpler compound with only a nitro group attached to the aniline ring.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound .
Properties
IUPAC Name |
4-ethoxy-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-7-4-5-8(10-2)9(6-7)11(12)13/h4-6,10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJXSLYJMZSTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649434 |
Source
|
Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61679-18-3 |
Source
|
Record name | 4-Ethoxy-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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